2-Chloro-3-fluoro-4-hydroxy-5-picoline
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Overview
Description
2-Chloro-3-fluoro-4-hydroxy-5-picoline is a chemical compound with the molecular formula C6H5ClFNO and a molecular weight of 161.56 g/mol It is a derivative of picoline, a methylpyridine, and features a chloro, fluoro, and hydroxy substitution on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-hydroxy-5-picoline typically involves the fluorination and chlorination of picoline derivatives. One common method starts with 2-fluoro-4-methylpyridine, which undergoes a series of reactions to introduce the chloro and hydroxy groups . The reaction conditions often involve the use of strong bases and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. These methods often avoid the use of expensive or hazardous catalysts, such as palladium, and instead utilize more cost-effective and safer alternatives . The overall yield can be significantly improved by refining the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4-hydroxy-5-picoline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro and fluoro groups can be reduced under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the chloro group can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
2-Chloro-3-fluoro-4-hydroxy-5-picoline has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-hydroxy-5-picoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include key proteins or enzymes that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoro-3-picoline: Similar structure but lacks the hydroxy group.
2-Fluoro-4-methylpyridine: Lacks the chloro and hydroxy groups.
3-Chloro-4-fluoropyridine: Similar halogen substitution but different position on the pyridine ring.
Uniqueness
2-Chloro-3-fluoro-4-hydroxy-5-picoline is unique due to the specific combination of chloro, fluoro, and hydroxy groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
884495-20-9 |
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Molecular Formula |
C6H5ClFNO |
Molecular Weight |
161.56 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5ClFNO/c1-3-2-9-6(7)4(8)5(3)10/h2H,1H3,(H,9,10) |
InChI Key |
CCAQQIAYNHUSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C(C1=O)F)Cl |
Origin of Product |
United States |
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